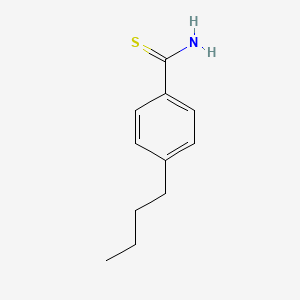

4-Butylthiobenzamide

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In modern organic chemistry, thioamides serve as versatile synthetic intermediates. The thiono functionality can be readily transformed into a variety of other functional groups, making thioamides valuable building blocks in the construction of complex molecules and heterocyclic systems. researchgate.net

From a medicinal chemistry perspective, the replacement of an amide with a thioamide (a bioisosteric replacement) can profoundly impact a molecule's biological activity. researchgate.net This substitution can alter a compound's lipophilicity, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced potency or improved pharmacokinetic profiles. researchgate.netnih.gov Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov

Historical Development and Significance of Aryl Thioamide Chemistry

The synthesis of thioamides has a rich history dating back to the 19th century. One of the most notable methods for their preparation is the Willgerodt-Kindler reaction, first reported in the late 19th and early 20th centuries. chemistry-reaction.comorganic-chemistry.org This reaction allows for the synthesis of aryl thioamides from aryl ketones or aldehydes, elemental sulfur, and an amine. chemistry-reaction.comorganic-chemistry.orglongdom.org The development of this and other synthetic methodologies has been crucial in enabling the exploration of the chemical and biological properties of this class of compounds.

Historically, the significance of aryl thioamides has grown with the increasing understanding of their utility. Initially of interest for their unique chemical reactivity, their importance expanded significantly as their potential in medicinal chemistry became more apparent.

Rationale for Dedicated Investigation of 4-Butylthiobenzamide

While extensive research has been conducted on the broader class of aryl thioamides, the specific investigation of this compound is driven by the desire to understand the influence of the 4-butylthio substituent on the properties of the benzamide (B126) core. The introduction of an alkylthio group at the para position of the aromatic ring can be expected to modulate the electronic and steric characteristics of the molecule. This, in turn, could influence its reactivity, physical properties, and, most importantly, its potential biological activity.

The rationale for a dedicated investigation into this compound can be summarized as follows:

Exploring Structure-Activity Relationships (SAR): By systematically modifying the substituents on the aryl ring of a thiobenzamide (B147508), chemists can elucidate how these changes affect biological activity. The 4-butylthio group provides a specific combination of lipophilicity and potential for electronic interactions that warrants investigation.

Potential for Novel Biological Activity: The unique electronic and steric profile conferred by the 4-butylthio group could lead to novel interactions with biological targets, potentially resulting in new therapeutic applications.

Contribution to the Chemical Library: The synthesis and characterization of novel compounds like this compound expand the library of available molecules for screening in various biological assays, increasing the chances of discovering new lead compounds for drug development.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its study is a logical extension of the broader investigation into substituted aryl thioamides.

Interactive Data Tables

To provide a clearer understanding of the concepts discussed, the following interactive tables present generalized data relevant to aryl thioamides.

Table 1: General Physicochemical Properties of Aryl Thioamides vs. Aryl Amides

| Property | Aryl Amide | Aryl Thioamide |

| Polarity | More Polar | Less Polar |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker |

| Hydrogen Bond Donor Strength | Weaker | Stronger |

| C-N Bond Rotational Barrier | Lower | Higher |

Table 2: Common Synthetic Routes to Aryl Thioamides

| Reaction Name | Starting Materials | Key Reagents |

| Willgerodt-Kindler Reaction | Aryl Ketone/Aldehyde, Amine | Elemental Sulfur |

| Thionation of Amides | Aryl Amide | Lawesson's Reagent, P₄S₁₀ |

| From Nitriles | Aryl Nitrile | H₂S |

Detailed Research Findings

As previously noted, specific research findings for this compound are limited. However, research on analogous 4-substituted benzamide and thiobenzamide derivatives provides valuable insights. For instance, studies on various 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity. researchgate.net This suggests that substitution at the 4-position of the benzamide scaffold can be a fruitful strategy for developing biologically active compounds. The specific contribution of a butylthio group would need to be determined through dedicated synthesis and biological evaluation.

The synthesis of this compound would likely proceed through established methods for aryl thioamide synthesis. The Willgerodt-Kindler reaction, using 4-(butylthio)benzaldehyde, an amine, and elemental sulfur, would be a plausible route. Alternatively, the corresponding this compound could be thionated using a reagent like Lawesson's reagent. The characterization of the resulting compound would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. researchgate.netjuniv.edu

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJGHURUMNXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butylthiobenzamide and Its Precursors

Classical and Established Synthetic Routes to Thiobenzamides

Traditional methods for synthesizing thioamides have been the bedrock of research in this area, providing reliable, albeit sometimes harsh, pathways to these sulfur-containing compounds.

Thionation Reactions of Benzamide (B126) Derivatives

The most common and direct method for the synthesis of thioamides is the thionation of the corresponding amide. This involves the replacement of the carbonyl oxygen atom of an amide with a sulfur atom. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective reagent for this transformation. researchgate.netorganic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an appropriate solvent such as toluene (B28343) or dioxane. researchgate.netd-nb.info This method is applicable to a wide range of amides, including those with various substituents on the aromatic ring. researchgate.netrsc.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen double bond. organic-chemistry.org While effective, a notable drawback of using Lawesson's reagent is the formation of a six-membered phosphorus-containing byproduct, which can complicate the purification process. d-nb.info

Mechanochemical approaches using Lawesson's reagent have also been developed, offering a more environmentally friendly alternative by reducing solvent usage and sometimes leading to higher yields in shorter reaction times. rsc.org For instance, the thionation of benzamide with Lawesson's reagent under liquid-assisted grinding conditions can produce the corresponding thiobenzamide (B147508) in excellent yields. rsc.org

Multistep Organic Synthesis Protocols

Multistep synthesis provides an alternative route to thioamides, often starting from more readily available precursors. vapourtec.com One common multistep approach involves the Willgerodt-Kindler reaction, which typically uses an aryl alkyl ketone, elemental sulfur, and an amine to form a thioamide. chemrxiv.org This reaction has a broad substrate scope and can be applied to various aldehydes, ketones, and other starting materials. chemrxiv.org Another multistep strategy involves the synthesis of an intermediate which is then converted to the thioamide. For example, 2-aminothiobenzamide can be synthesized in a two-step process starting from the corresponding nitro compound, which is first reduced and then treated with hydrogen sulfide (B99878). chemicalbook.com

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for thioamide synthesis that often feature milder reaction conditions, the use of catalysts, and unique reaction pathways.

Organocatalytic Systems in Thioamide Formation

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in thioamide synthesis. mdpi.com For example, imidazole (B134444) has been employed as an organocatalyst in the synthesis of thioamides from aliphatic amines. researchgate.net This method offers the advantage of using a greener reaction medium, such as a water-ethanol mixture, and often results in good to excellent yields without the need for column chromatography. researchgate.net Proline-derived thioamides have also been investigated as organocatalysts in reactions like the aldol (B89426) reaction, where they have shown improved stereoselectivity compared to their amide counterparts. mdpi.com

Transition-Metal-Catalyzed Transformations to Incorporate Sulfur

Transition-metal catalysis has opened new avenues for the synthesis of thioamides. researchgate.net Palladium-catalyzed reactions, for instance, have been used in the synthesis of thiazoles from thiobenzamides. researchgate.net More directly, transition-metal-free methods have been developed, such as a three-component reaction of alkynes, elemental sulfur, and aliphatic amines to produce thioamides in an atom-economical fashion. organic-chemistry.org Copper-catalyzed reactions have also been reported for the synthesis of α-keto thioamides from cinnamic acids and secondary amines. mdpi.com A notable development is the palladium-catalyzed Suzuki-Miyaura coupling of thioamides, which proceeds via a desulfurization process to form new carbon-carbon bonds. nih.gov

Radical-Mediated Synthetic Strategies

Radical chemistry offers a unique approach to the synthesis and functionalization of thioamides. nih.gov Direct radical copolymerizations of thioamides with vinyl monomers have been demonstrated to produce degradable vinyl polymers containing thioether units. acs.org Another innovative method involves the use of Lewis base-boryl radicals to promote the desulfurizative reduction of thioamides to amines or to facilitate annulation reactions of unsaturated thioamides. acs.org Some radical reactions, however, can be inhibited by radical scavengers, indicating a radical-based mechanism. mdpi.com For instance, a control experiment using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a radical scavenger showed that it did not inhibit a particular thioamide formation, suggesting a non-radical pathway in that specific case. beilstein-journals.org

Flow Chemistry Applications in Thiobenzamide Synthesis

The application of flow chemistry has marked a significant advancement in the synthesis of thiobenzamides, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the final product.

A key advantage of flow chemistry in thioamide synthesis is the ability to handle hazardous reagents and intermediates more safely. For instance, the use of elemental sulfur at elevated temperatures, a common feature in thioamide synthesis, can be managed more effectively in a closed-loop flow reactor, minimizing the risks associated with handling flammable and toxic substances.

Researchers have successfully demonstrated the continuous flow synthesis of a variety of thioamides from their corresponding nitriles using elemental sulfur and a suitable hydrogen source, such as hydrogen sulfide (H₂S) gas, in a heated microreactor. This methodology is directly applicable to the synthesis of 4-Butylthiobenzamide from 4-butylthionitrile. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating the reaction rate and often leading to higher yields in shorter reaction times compared to batch synthesis.

Table 1: Comparison of Batch vs. Flow Synthesis of Thioamides

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise | Highly precise |

| Safety | Higher risk with hazardous materials | Enhanced safety through containment |

| Scalability | Limited by vessel size | Readily scalable by numbering-up |

| Product Purity | Often requires extensive purification | Generally higher purity |

Stereoselective and Regioselective Synthesis of this compound Analogs

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial when preparing its analogs that may contain stereocenters or require specific substitution patterns on the aromatic ring.

Regioselective Synthesis: The synthesis of substituted thiobenzamide analogs often requires precise control over the position of substituents on the benzene (B151609) ring. This is typically achieved by starting with a regiochemically defined precursor. For example, to synthesize a specific isomer of a substituted this compound, one would start with the correspondingly substituted benzonitrile (B105546) or benzaldehyde. The regioselectivity of the initial substitution on the benzene ring is governed by the directing effects of the existing substituents and the choice of electrophilic or nucleophilic aromatic substitution conditions.

Stereoselective Synthesis: For analogs of this compound that are chiral, stereoselective synthesis methods are employed to control the formation of a specific stereoisomer. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. For instance, if a substituent on the butyl chain or elsewhere on the molecule creates a stereocenter, an asymmetric synthesis approach would be necessary to obtain an enantiomerically enriched product.

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates careful process optimization and scalability considerations to ensure economic viability, safety, and sustainability.

Process Optimization: Key parameters for optimization include reaction temperature, pressure, catalyst loading, and solvent selection. The goal is to maximize the yield and purity of this compound while minimizing reaction time, energy consumption, and waste generation. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple variables on the reaction outcome and identify the optimal process conditions.

Scalability: Scaling up the synthesis of this compound presents several challenges. Heat transfer becomes less efficient in larger batch reactors, which can lead to localized temperature gradients and the formation of byproducts. The mixing of reagents, especially in heterogeneous reactions involving elemental sulfur, can also be more challenging on a larger scale.

As previously discussed, continuous flow chemistry offers a compelling solution to many of these scalability issues. The "numbering-up" or "scaling-out" approach, where multiple flow reactors are operated in parallel, allows for a seamless increase in production capacity without the need to re-optimize the reaction conditions. This approach maintains the advantages of efficient heat and mass transfer observed at the microscale, ensuring consistent product quality regardless of the production volume.

Table 2: Key Considerations for Scalable this compound Synthesis

| Consideration | Batch Process | Flow Process |

| Heat Transfer | Becomes less efficient with increasing scale | Consistently efficient |

| Mixing | Can be challenging to maintain homogeneity | Efficient mixing due to small channel dimensions |

| Safety | Risks increase with larger volumes of hazardous materials | Risks are mitigated through smaller reaction volumes at any given time |

| Process Control | More difficult to control temperature and concentration gradients | Precise control over all reaction parameters |

| Capital Cost | High for large-scale reactors | Lower initial investment, incremental cost for scaling up |

Chemical Reactivity and Mechanistic Studies of 4 Butylthiobenzamide

Fundamental Organic Reaction Pathways

The reactivity of 4-Butylthiobenzamide is governed by its three key structural components: the thioamide functional group, the aromatic benzene (B151609) ring, and the butylthio substituent. The interplay between these components dictates the compound's behavior in various organic transformations. The thioamide moiety itself contains two nucleophilic centers (the sulfur and nitrogen atoms) and an electrophilic center at the thiocarbonyl carbon. acs.orgresearchgate.net

The thioamide group is generally more resistant to hydrolysis and nucleophilic addition than its amide counterpart. nih.gov This reduced reactivity is attributed to a greater degree of resonance stabilization (nN→π*C=S conjugation), which results in a higher rotational barrier around the C–N bond and decreased electrophilicity of the thiocarbonyl carbon. nih.gov For instance, the rate of hydrolysis for thiobenzamides is noted to be significantly slower than that of corresponding benzamides. nih.gov

To overcome this inherent stability, strategies have been developed that rely on the activation of the thioamide. A prominent method involves the N-activation of the thioamide, for example, by attaching a tert-butoxycarbonyl (Boc) group to the nitrogen atom. This "ground-state-destabilization" disrupts the C–N bond resonance, thereby increasing the electrophilicity of the thiocarbonyl carbon and facilitating nucleophilic attack. nsf.govresearchgate.netrsc.org

The general mechanism for these activated reactions proceeds via two main steps:

Site-selective N-activation: An activating group (e.g., Boc) is attached to the thioamide nitrogen, weakening the nN→π*C=S resonance. nsf.govrsc.org

Nucleophilic Addition: A nucleophile attacks the now more electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. nsf.govrsc.org This intermediate then collapses, expelling the leaving group to yield the final product.

This approach has been extensively used in the transamidation of thioamides, where one amine group is substituted for another. nih.gov The reaction demonstrates broad applicability with various nucleophilic amines, including aliphatic, benzylic, and cyclic amines, as well as with electron-deficient anilines which are inherently more reactive in this process. nih.gov

Table 1: Scope of Nucleophilic Transamidation of Activated Thioamides This table summarizes representative examples of nucleophilic amines used in the transamidation of N-Boc activated thioamides, based on findings from studies on ground-state-destabilization. nih.gov

| Thioamide Substrate Type | Nucleophilic Amine | Product Type | Typical Conditions |

|---|---|---|---|

| N-Boc-Aryl-Thioamide | Primary Aliphatic Amines (e.g., n-Butylamine) | N-Alkyl-Thioamide | K₃PO₄, THF, 23 °C |

| N-Boc-Aryl-Thioamide | Secondary Cyclic Amines (e.g., Pyrrolidine) | N-Cyclic-Thioamide | K₃PO₄, THF, 23 °C |

| N,N-Boc₂-Aryl-Thioamide | Non-nucleophilic Anilines (e.g., 4-Toluidine) | N-Aryl-Thioamide | NaHMDS, Toluene (B28343), 23 °C |

| N,N-Boc₂-Aryl-Thioamide | Benzylic Amines (e.g., Benzylamine) | N-Benzyl-Thioamide | NaHMDS, Toluene, 23 °C |

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the two substituents: the thioamide group (-C(S)NH₂) and the butylthio group (-SBu). The thioamide group is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the thiocarbonyl. Conversely, the butylthio group is an activating, ortho, para-directing group. This is because the sulfur atom's lone pairs can be donated into the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions.

In cases of competing directing effects, the more strongly activating group typically governs the regioselectivity. Therefore, in electrophilic aromatic substitution reactions on this compound, the incoming electrophile is expected to add primarily at the positions ortho to the activating butylthio group (i.e., C3 and C5).

The general mechanism for EAS involves a two-step process: masterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Oxidation

The thioamide moiety is readily oxidized at the sulfur atom. A common and synthetically useful transformation is the oxidative cyclization of aromatic thioamides to form various heterocyclic compounds. For instance, N-aryl thioamides (thiobenzanilides) undergo intramolecular cyclization upon treatment with oxidants like potassium ferricyanide, bromine, or iodine to yield benzothiazoles. researchgate.netasianpubs.orgjst.go.jpcapes.gov.br More recent methods employ electrochemical oxidation, often catalyzed by mediators like TEMPO, which proceeds via a thioamidyl radical that undergoes homolytic aromatic substitution to form the C–S bond. researchgate.netacs.org

Aromatic thioamides can also undergo intermolecular oxidative coupling. In the presence of a photocatalyst such as Cu₂O, thiobenzamides dimerize to form 3,5-disubstituted-1,2,4-thiadiazoles under light irradiation. rsc.orgrsc.org The proposed mechanism involves the formation of a thioamide radical cation, which, after deprotonation, cross-couples to form a dimer that subsequently cyclizes. rsc.org

Reduction

The thiocarbonyl group of this compound can be reduced to a methylene (B1212753) group (-CH₂-), converting the thioamide into the corresponding amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this purpose, effectively reducing the thioamide to the amine. tandfonline.com

More selective and milder methods have also been developed. Samarium(II) iodide (SmI₂) in the presence of deuterated water (D₂O) facilitates a single-electron-transfer (SET) reduction, which proceeds through a thio-ketyl radical intermediate. organic-chemistry.orgorganic-chemistry.org This method shows high chemoselectivity, reducing thioamides while leaving more sensitive functional groups like halides and even amides intact. organic-chemistry.org Additionally, Lewis base-boryl radicals have been reported to promote the desulfurizative reduction of thioamides to amines. nih.gov

Table 2: Summary of Oxidation and Reduction Reactions of Aromatic Thioamides

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | I₂, DMSO | Benzothiazole | capes.gov.br |

| Oxidation | Cu₂O, Light | 1,2,4-Thiadiazole | rsc.org |

| Oxidation | TEMPO, Electrolysis | Benzothiazole | researchgate.netacs.org |

| Reduction | LiAlH₄ | Amine | tandfonline.com |

| Reduction | SmI₂, H₂O/D₂O | Amine / Deuterated Amine | organic-chemistry.orgorganic-chemistry.org |

| Reduction | DMAP-BH₃, PhSH | Amine | nih.gov |

While direct rearrangement of the this compound structure is not commonly reported, the thioamide functional group is integral to certain named rearrangement reactions, most notably the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into a terminal thioamide by heating it with sulfur and an amine, such as morpholine. organic-chemistry.org

The mechanism involves the initial formation of an enamine from the ketone and morpholine. This enamine then acts as a nucleophile, attacking elemental sulfur. The key rearrangement occurs through a series of steps, including a proposed nucleophilic attack of the amine on the thiocarbonyl, leading to a temporary aziridine (B145994) intermediate, which ultimately rearranges to form the terminal thioamide. wikipedia.org Although this reaction is used to synthesize thioamides rather than being a reaction of this compound, it illustrates the unique reactivity and potential for rearrangement inherent to the thioamide functional group.

Reaction Kinetics and Thermodynamic Analysis

Kinetic studies provide quantitative insight into the reactivity of the thioamide functional group. The hydrolysis of thioamides, for example, has been studied under various conditions. A kinetic analysis of the hydrolysis of N-cyclohexylthiobenzamide promoted by gold(III) bromide complexes revealed that the reaction involves the rapid, stoichiometric formation of S-Au(III) adducts, which then decompose slowly in the rate-determining step to give the corresponding amide. rsc.orgrsc.org The rate of this desulfurization process was found to be dependent on factors such as pH, temperature, and the nature of the ligands on the gold center. rsc.orgrsc.org

In another study, the degradation kinetics of tolrestat, a drug containing a thioamide moiety, was found to follow pseudo-first-order kinetics, with hydrolysis of the C=S bond being the major degradation pathway in the solid state. nih.gov The formation of thiazoles from the reaction of thiobenzamide (B147508) with an α-halo ketone was determined to be a second-order reaction, and the activation energy (Ea) was calculated. researchgate.net

Thermodynamic data for thioamides, while less common, is crucial for understanding their stability. The effect of incorporating a thioamide bond into proteins has been studied, revealing that it is generally a destabilizing substitution. The free energy of unfolding (ΔΔGᵤ) for proteins containing a thioamide bond is typically positive, indicating reduced thermostability compared to the native amide-containing protein.

Table 3: Thermodynamic Stability of Thioamide-Containing Protein Motifs This table presents the change in unfolding free energy (ΔΔGᵤ) upon substitution of an amide with a thioamide at specific positions in different protein secondary structures. A positive value indicates destabilization. rsc.org

| Protein System | Secondary Structure Context | Thioamide Position | ΔΔGᵤ (kcal mol⁻¹) |

|---|---|---|---|

| Calmodulin (CaM) | α-Helix | AlaS88 | +1.7 |

| Calmodulin (CaM) | α-Helix | MetS144 | +2.3 |

| Protein G (GB1) | β-Sheet | LeuS7 | +0.5 |

| Protein G (GB1) | β-Sheet | ValS54 | +1.4 |

Density Functional Theory (DFT) calculations have been employed to model the thermodynamics of thioamide reactions. For the transamidation of an N-Boc activated thioamide, the free energy profile shows that the nucleophilic addition step to form the tetrahedral intermediate is the rate-determining step and is essentially irreversible, providing a thermodynamic driving force for the reaction. nih.gov

Elucidation of Reaction Mechanisms

The mechanisms of the fundamental reactions involving thioamides have been elucidated through a combination of experimental and computational methods.

For nucleophilic additions , the mechanism has been probed through kinetic studies, analysis of substituent effects, and extensive DFT calculations. nih.gov Competition experiments show that more electron-deficient thioamides and more nucleophilic amines react faster, which is consistent with a mechanism involving nucleophilic attack on the thiocarbonyl carbon as a key step. nih.gov DFT studies have mapped the entire free energy profile for reactions like transamidation, identifying the transition states and tetrahedral intermediates and confirming the role of N-activation in lowering the activation barrier. nih.gov

The mechanism of oxidative cyclization to form heterocycles has been investigated using radical scavenging experiments. rsc.org In the photocatalytic dimerization of thiobenzamide, the addition of electron and hole scavengers significantly reduced the product yield, supporting a mechanism that proceeds through radical intermediates generated by photoexcited electrons. rsc.orgrsc.org For the electrochemical synthesis of benzothiazoles, mechanistic studies suggest that the electrochemically generated TEMPO⁺ cation oxidizes the thioamide to a thioamidyl radical, which then undergoes intramolecular cyclization. researchgate.netacs.org

For reduction reactions , the use of radical clocks and deuterated reagents has provided mechanistic insight. The reduction of thioamides with SmI₂/D₂O leads to α,α-dideuterio amines, and the reaction is believed to proceed via a thio-ketyl radical intermediate formed by a single-electron transfer from SmI₂ to the thioamide. organic-chemistry.orgorganic-chemistry.org This pathway explains the high chemoselectivity observed for thioamides over other reducible functional groups like amides or nitriles. organic-chemistry.org

Finally, the mechanism for rearrangement reactions like the Willgerodt-Kindler reaction is supported by the isolation and characterization of intermediates and by analogy to related processes like the Stork enamine alkylation. The proposed pathway involves enamine formation, thiation, and a cascade of rearrangements through charged intermediates. wikipedia.org

Investigation of Reaction Intermediates

Reaction intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. allen.inslideshare.networdpress.com Their detection and characterization are crucial for elucidating reaction mechanisms. allen.inslideshare.net Common intermediates in organic reactions include carbocations, carbanions, and free radicals, each with distinct structures and reactivities. allen.inslideshare.networdpress.com The formation of these intermediates is often influenced by the nature of the reactants, solvents, and catalysts involved. allen.inlibretexts.org

In the context of this compound, the benzamide (B126) and butylthio groups would influence the stability of any potential intermediates. For instance, in an electrophilic aromatic substitution reaction, the butylthio group, being an ortho-, para-director, would stabilize a carbocation intermediate (an arenium ion) at the ortho and para positions through resonance. The amide group, being a meta-director, would destabilize a carbocation at the ortho and para positions.

Table 1: Common Types of Reaction Intermediates and Their Characteristics

| Intermediate | Description | Hybridization of Carbon | Geometry |

| Carbocation | Positively charged carbon atom | sp² | Trigonal planar |

| Carbanion | Negatively charged carbon atom | sp³ | Trigonal pyramidal |

| Free Radical | Atom with an unpaired electron | sp² | Trigonal planar |

This table presents generalized information about common reaction intermediates.

Transition State Characterization

The transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. uni-giessen.denih.gov It represents the energy maximum on a reaction coordinate diagram, and its structure cannot be isolated but can be inferred from experimental and computational studies. uni-giessen.denih.govresearchgate.net Characterizing the transition state is key to understanding the kinetics and mechanism of a reaction. uni-giessen.denih.gov

For a hypothetical reaction involving this compound, such as a nucleophilic acyl substitution at the benzamide carbonyl group, the transition state would likely involve a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. The stability of this transition state would be influenced by the electronic effects of the 4-butylthio substituent and the nature of the nucleophile and leaving group. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling such transition states and calculating their energies. researchgate.net

Role of Catalysis and Solvent Effects

Catalysis

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the reaction. chemguide.co.ukpressbooks.pub Catalysts provide an alternative reaction pathway with a lower activation energy. nobelprize.orgrsc.org Catalysis can be homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. chemguide.co.ukpressbooks.pub

In reactions involving this compound, both acid and base catalysis could be significant. For example, the hydrolysis of the amide group would be accelerated by the presence of a strong acid or base. An acid would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while a base would deprotonate the nucleophile (water), making it more reactive.

Solvent Effects

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. libretexts.orgresearchgate.netrsc.orgnumberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction. libretexts.orgrsc.orgnumberanalytics.com Polar protic solvents, like water and alcohols, are effective at stabilizing charged species through hydrogen bonding, while polar aprotic solvents, like DMSO and DMF, can also stabilize ions but lack hydrogen-bonding capabilities. libretexts.org

For a reaction of this compound that proceeds through a charged intermediate or transition state, a polar solvent would likely increase the reaction rate by stabilizing that species. libretexts.orgnumberanalytics.com Conversely, for a non-polar reaction mechanism, a non-polar solvent would be more suitable.

Table 2: Influence of Solvent Polarity on Reaction Rates

| Reaction Type | Nature of Transition State | Effect of Increasing Solvent Polarity |

| SN1 | More polar than reactants | Rate increases |

| SN2 (neutral nucleophile) | More polar than reactants | Rate increases |

| SN2 (anionic nucleophile) | Less polar than reactants | Rate decreases |

| E1 | More polar than reactants | Rate increases |

| E2 | Polarity can vary | Effect varies |

This table provides a general overview of solvent effects on common reaction types.

Radical Reactivity Profiles of this compound

Free radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. savemyexams.comscienceskool.co.ukmasterorganicchemistry.comnih.gov

Chain Initiation and Propagation Steps

Initiation is the step that creates the initial radical species, often through the homolytic cleavage of a weak bond by heat or light. savemyexams.comscienceskool.co.ukmasterorganicchemistry.com For instance, a radical initiator like azobisisobutyronitrile (AIBN) can be used to generate radicals. libretexts.org

Propagation consists of a series of steps where a radical reacts with a stable molecule to form a new radical, which continues the chain. savemyexams.comscienceskool.co.ukmasterorganicchemistry.com

In the context of this compound, a radical could potentially be formed at the benzylic position of the butyl group, or through reactions involving the sulfur atom. For example, a radical initiator could abstract a hydrogen atom from the carbon adjacent to the sulfur, creating a resonance-stabilized radical. This radical could then propagate by reacting with another molecule.

Radical Combination Reactions

Termination steps are those in which two radicals combine to form a stable, non-radical product, thus ending the chain reaction. savemyexams.comscienceskool.co.uk This can occur through the combination of two similar radicals or two different radicals. libretexts.org Successful radical combination requires that the radicals exist long enough in solution to encounter each other. libretexts.org

For this compound, if a radical is formed on the butyl chain, it could combine with another similar radical to form a dimer. Alternatively, it could combine with a different radical species present in the reaction mixture. The likelihood of these combination reactions depends on the concentration and stability of the radical intermediates. libretexts.org

Spectroscopic Characterization Methodologies for 4 Butylthiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. magritek.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, etc.) for Structural Assignment

One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 4-butylthiobenzamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the amide protons. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), likely as two sets of doublets due to the para-substitution pattern. doubtnut.commissouri.edu The protons of the butyl group would appear in the upfield region (typically 0.9-3.0 ppm), with the protons closest to the sulfur atom being the most deshielded. missouri.edu The amide protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration. doubtnut.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bidepharm.comrsc.org Each unique carbon atom in this compound would give a distinct signal. The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the range of 190-210 ppm. cdnsciencepub.comorganicchemistrydata.org The aromatic carbons would appear between 120-140 ppm. The carbons of the butyl group would be found in the upfield region of the spectrum. hmdb.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. github.io

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.8 | d | 2H | Protons ortho to C=S |

| Aromatic | ~7.3 | d | 2H | Protons meta to C=S |

| Amide | Variable | br s | 2H | NH₂ |

| Methylene (B1212753) | ~2.9 | t | 2H | -S-CH₂ -CH₂-CH₂-CH₃ |

| Methylene | ~1.6 | m | 2H | -S-CH₂-CH₂ -CH₂-CH₃ |

| Methylene | ~1.4 | m | 2H | -S-CH₂-CH₂-CH₂ -CH₃ |

| Methyl | ~0.9 | t | 3H | -S-CH₂-CH₂-CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~200 | C=S |

| Aromatic | ~140 | C-S (quaternary) |

| Aromatic | ~137 | C-C=S (quaternary) |

| Aromatic | ~128 | CH (ortho to C=S) |

| Aromatic | ~127 | CH (meta to C=S) |

| Methylene | ~33 | -S-CH₂ - |

| Methylene | ~31 | -S-CH₂-CH₂ - |

| Methylene | ~22 | -S-CH₂-CH₂-CH₂ - |

| Methyl | ~14 | -CH₃ |

Note: These are predicted values based on known chemical shift ranges and data for structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. ulethbridge.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. mnstate.educeitec.czcreative-biostructure.com For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., between the protons of the -S-CH₂- group and the adjacent -CH₂- group). It would also confirm the coupling between the ortho and meta protons on the aromatic ring. researchgate.nethuji.ac.il

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments show direct one-bond correlations between protons and the carbons they are attached to. columbia.eduyoutube.com This is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.9 ppm would show a correlation to the carbon signal of the -S-CH₂- group. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduanu.edu.auhuji.ac.il This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. blogspot.com For instance, the protons of the -S-CH₂- group would show a correlation to the quaternary aromatic carbon attached to the sulfur atom. The aromatic protons would show correlations to the thiocarbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the conformation of the molecule, such as the spatial relationship between the butyl chain and the aromatic ring.

Dynamic NMR Studies (e.g., restricted rotation)

The carbon-nitrogen (C-N) bond in amides and thioamides has a significant double bond character due to resonance. researchgate.netresearchgate.net This results in restricted rotation around this bond, which can be observed by NMR spectroscopy. doubtnut.comyoutube.comlibretexts.orgquora.comyoutube.com At low temperatures, the rotation is slow on the NMR timescale, and the two amide protons may become chemically non-equivalent, giving rise to separate signals. As the temperature is increased, the rotation becomes faster, and the two signals broaden and eventually coalesce into a single, sharp peak. cdnsciencepub.comresearchgate.net Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to determine the energy barrier (free energy of activation, ΔG‡) for this rotational process. cdnsciencepub.com For thioamides, these barriers are generally higher than for their corresponding amides. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com From the exact mass, the elemental composition of the molecule can be determined with high confidence. bioanalysis-zone.com This is a powerful tool for confirming the molecular formula of a newly synthesized compound. bioanalysis-zone.com

Calculated Exact Mass for this compound:

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₁H₁₅NOS | 210.0947 |

Note: The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). missouri.edusisweb.com

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure. blogspot.com Analysis of the fragmentation pattern can therefore provide valuable structural information.

For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the loss of a butyl radical or related fragments.

Cleavage of the thioamide group: Fragmentation of the C-N bond or the C-S bond.

Loss of SH₂: A characteristic fragmentation for thioamides involves the loss of a neutral SH₂ molecule (mass loss of 33.9877 Da). rsc.org

Fragmentation of the butyl chain: Loss of smaller alkyl fragments from the butyl group. nist.gov

Aromatic ring fragmentation: Cleavage of the aromatic ring, though this is typically less favorable due to its stability.

Advanced Ionization Techniques (e.g., ESI, MALDI)

Advanced ionization techniques in mass spectrometry, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are indispensable for determining the molecular weight and elemental composition of molecules like this compound. emory.edu These "soft" ionization methods are crucial because they minimize fragmentation, allowing for the observation of the intact molecular ion. emory.educreative-proteomics.com

Electrospray Ionization (ESI): ESI is particularly well-suited for molecules that can be dissolved in a polar solvent and are prone to accepting or losing a proton. creative-proteomics.com For this compound, analysis via ESI would typically involve dissolving the compound in a solvent mixture like methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to facilitate protonation. The solution is then sprayed through a charged capillary, forming a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺. creative-proteomics.com High-resolution mass analyzers, such as an Orbitrap or Time-of-Flight (TOF), can then determine the mass-to-charge ratio (m/z) with high accuracy, confirming the molecular formula. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a powerful technique for analyzing solid samples. chromatographyonline.com In a typical MALDI experiment, this compound would be co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) that strongly absorbs laser energy. uni-bielefeld.de A pulsed laser irradiates the sample, causing the matrix to desorb and ionize. During this process, charge is transferred to the analyte molecule, most commonly forming a protonated ion [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni-bielefeld.de MALDI-TOF mass spectrometry is particularly effective for obtaining a clean spectrum with singly charged ions, which simplifies the interpretation of the molecular weight. chromatographyonline.com

A hypothetical data table summarizing the expected results from high-resolution mass spectrometry is presented below.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₅NS₂)

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 226.0719 | 226.0721 |

| [M+Na]⁺ | 248.0538 | 248.0540 |

| [M+K]⁺ | 264.0278 | 264.0279 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. ksu.edu.sa These two methods are complementary; IR spectroscopy measures absorption based on changes in the dipole moment, while Raman spectroscopy measures light scattering resulting from changes in polarizability. ksu.edu.sa

Identification of Characteristic Vibrational Modes of the Thioamide and Butylthio Groups

The structure of this compound contains several functional groups that give rise to characteristic peaks in its vibrational spectra.

Thioamide Group (-C(=S)NH₂): This group has several key vibrational modes. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3200-3500 cm⁻¹ region. wpmucdn.com The C=S stretching vibration, a hallmark of thioamides, is typically observed in the 1250-1020 cm⁻¹ range, though it can be coupled with other vibrations. The N-H bending (scissoring) mode usually appears near 1600 cm⁻¹. wpmucdn.com

Butylthio Group (-S-C₄H₉): The butyl group will show characteristic aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. spectroscopyonline.com The C-S stretching vibrations are generally weaker and appear in the 600-800 cm⁻¹ region.

Benzene (B151609) Ring: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching modes in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern.

Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Thioamide | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | IR, Raman |

| Thioamide | N-H Bending | 1620 - 1580 | IR |

| Thioamide | C=S Stretch | 1250 - 1020 | IR, Raman |

| Butylthio | Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| Butylthio | C-S Stretch | 800 - 600 | Raman |

| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Benzene Ring | C=C Ring Stretch | 1600 - 1450 | IR, Raman |

This table is interactive. Users can filter data based on the functional group or technique.

Conformational Analysis via Vibrational Fingerprinting

Raman spectroscopy is a particularly powerful tool for studying molecular conformation. mdpi.comresearchgate.net The "fingerprint region" of the Raman spectrum (typically below 1500 cm⁻¹) is highly sensitive to the molecule's three-dimensional structure. soton.ac.uk For this compound, conformational isomers could arise from the rotation around the C-S bond (linking the butyl group to the ring) and the C-C bond (linking the thioamide group to the ring).

Changes in the dihedral angles of these bonds would alter the vibrational coupling within the molecule, leading to shifts in the positions and relative intensities of peaks in the fingerprint region. soton.ac.uk By comparing experimental Raman spectra with theoretical spectra calculated for different conformers (using methods like Density Functional Theory), it is possible to determine the most stable conformation of the molecule in a given state (e.g., solid vs. solution). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from ground states to higher energy orbitals. mt.com This technique is used to analyze compounds containing chromophores—structural features responsible for light absorption. sci-hub.se

Electronic Absorption Properties and Chromophoric Analysis

The primary chromophores in this compound are the benzene ring and the thioamide group (-C(=S)NH₂). The sulfur atom of the butylthio group acts as an auxochrome, modifying the absorption characteristics of the benzene ring chromophore.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions occur within the aromatic system and the C=S double bond. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) into an anti-bonding π* orbital. These transitions are generally weaker in intensity than π → π* transitions. researchgate.net

The conjugation between the phenyl ring and the thioamide group would likely result in a bathochromic (red) shift of the absorption maxima compared to benzene or thiobenzamide (B147508) alone.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | λₘₐₓ (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) | Chromophore |

| π → π | ~280 | ~12,000 | Phenyl, Thioamide |

| n → π | ~340 | ~200 | Thioamide (C=S) |

This table is interactive. Click on the headers to explore the hypothetical data.

Solvatochromic and pH-Dependent Spectroscopic Behavior

Solvatochromism: This phenomenon describes the change in the color of a substance (i.e., a shift in its UV-Vis absorption spectrum) when it is dissolved in different solvents. nih.gov The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents. researchgate.net If the excited state is more polar than the ground state, a polar solvent will stabilize it more, leading to a red shift (positive solvatochromism). mdpi.com For this compound, the charge distribution likely changes upon electronic excitation. By measuring the UV-Vis spectra in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., water, ethanol), one can observe shifts in the λₘₐₓ values, providing insight into the change in dipole moment between the ground and excited states. mdpi.com

pH-Dependent Spectroscopy: The UV-Vis absorption spectrum of this compound is also expected to be sensitive to pH. The thioamide group can be protonated under acidic conditions or deprotonated under basic conditions. These changes in protonation state alter the electronic structure of the chromophore, leading to significant shifts in the absorption maxima. mdpi.comresearchgate.net For instance, protonation of the nitrogen or sulfur atom could lead to a hypsochromic (blue) shift, while deprotonation of the N-H bond could cause a bathochromic (red) shift. irdg.org Plotting the absorbance at a specific wavelength against pH allows for the determination of the pKa value of the ionizable group. rsc.org

Advanced Spectroscopic Techniques

Beyond standard characterization methods like NMR and IR spectroscopy, advanced techniques provide deeper insights into the photophysical and stereochemical aspects of molecules. For this compound, fluorescence and circular dichroism spectroscopy represent powerful tools for such investigations.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. This process, known as fluorescence, involves the transition of a molecule from an excited electronic state back to its ground state. The resulting spectrum provides information about the molecule's electronic structure and its interaction with the local environment.

The study of this compound's luminescence properties would involve determining key parameters such as its excitation and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Table 1: Hypothetical Fluorescence Data for this compound in Different Solvents

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| Cyclohexane | (Not available) | (Not available) | (Not available) |

| Dichloromethane | (Not available) | (Not available) | (Not available) |

| Acetonitrile | (Not available) | (Not available) | (Not available) |

| Ethanol | (Not available) | (Not available) | (Not available) |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not currently found in scientific literature.

Factors such as temperature, concentration, and the presence of quenchers (substances that can decrease fluorescence intensity) would also be critical to investigate to fully understand the luminescence behavior of this compound. edinst.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. bam.de It measures the difference in absorption of left- and right-handed circularly polarized light by a sample. bam.de This technique is particularly valuable for determining the secondary structure of large biomolecules and for ascertaining the absolute configuration of chiral small molecules. osti.gov

Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by modifying the butyl group to a chiral substituent like (S)-sec-butyl or (R)-sec-butyl, the resulting derivatives would be optically active and thus amenable to CD spectroscopy.

The CD spectrum of a chiral derivative of this compound would show positive or negative peaks (known as Cotton effects) at wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these peaks are characteristic of the molecule's specific three-dimensional structure.

Table 2: Potential Chiral Derivatives of this compound for CD Analysis

| Compound Name | Chiral Moiety | Purpose of CD Analysis |

| (S)-4-(sec-Butylthio)benzamide | (S)-sec-Butyl group | Determination of absolute configuration and conformational analysis. |

| (R)-4-(sec-Butylthio)benzamide | (R)-sec-Butyl group | Comparison with the (S)-enantiomer to confirm enantiomeric relationship. |

Note: The synthesis and CD spectroscopic analysis of these specific chiral derivatives have not been reported in the available scientific literature. This table represents a conceptual framework for such a study.

Crystallographic Analysis and Solid State Structure of 4 Butylthiobenzamide

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. synquestlabs.com The analysis of a suitable single crystal of 4-Butylthiobenzamide would be the definitive method for determining its atomic arrangement. jk-sci.com

As of the latest literature review, specific SCXRD studies for this compound have not been reported. The following sections describe the data that would be generated from such an analysis.

An SCXRD analysis would precisely determine the molecular geometry of this compound. This includes the spatial arrangement of its atoms, defining specific bond lengths between atoms (e.g., C-S, C-N, C=O) and the bond angles between them. Furthermore, the study would reveal the molecule's conformation, including the torsional angles that describe the rotation around single bonds, such as the orientation of the butyl group relative to the phenyl ring and the conformation of the thioamide group.

Hypothetical Molecular Geometry Data for this compound This table illustrates the type of data an SCXRD study would provide and is not based on experimental results.

< table>

Crystal packing describes how individual molecules of this compound arrange themselves to form a repeating, three-dimensional lattice. SCXRD is used to determine the fundamental building block of this lattice, known as the unit cell. The dimensions of the unit cell are defined by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic) to which this compound belongs.

Hypothetical Crystal System and Lattice Parameters for this compound This table illustrates the type of data an SCXRD study would provide and is not based on experimental results.

< table>

The forces that hold the molecules together in the crystal lattice are known as intermolecular interactions. An SCXRD study would elucidate these non-covalent interactions for this compound. Key interactions would likely include hydrogen bonds involving the amide (-CONH₂) group, where the N-H acts as a donor and the sulfur or another electronegative atom acts as an acceptor. Additionally, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules would likely play a significant role in the crystal packing.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an analytical technique used for the characterization of crystalline materials in a powdered or microcrystalline form. It provides information on the crystal structure and phase purity of a bulk sample. jk-sci.com A PXRD pattern is a fingerprint of a crystalline solid; the position and intensity of the diffraction peaks are unique to a particular crystalline phase.

No published PXRD patterns or related studies for this compound were found in the scientific literature.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

A comprehensive study of this compound would involve screening for different polymorphs by crystallization under various conditions (e.g., different solvents, temperatures). PXRD is a primary tool for identifying and distinguishing between these different solid forms, as each polymorph or pseudopolymorph would produce a unique diffraction pattern.

The amorphous state is a non-crystalline state characterized by a lack of long-range atomic order. The presence of amorphous content within a crystalline bulk material can significantly alter its properties. PXRD can be used to determine the amount of amorphous material in a sample. A crystalline material produces sharp diffraction peaks, whereas an amorphous component generates a broad, diffuse halo in the PXRD pattern. By using methods such as Rietveld refinement with an internal standard, the percentage of amorphous content in a bulk sample of this compound could be quantified. The detection limit for amorphous content using conventional PXRD is typically around 5-10% by weight.

Table of Compounds Mentioned

< table>

Advanced Crystallographic Techniques

Advanced crystallographic techniques are crucial for a deeper understanding of molecular and supramolecular structures. While specific studies on this compound using these advanced methods are not widely documented, their general applicability to thioamides and benzamides provides a framework for potential analysis.

Neutron Diffraction and Electron Diffraction Studies

Specific neutron or electron diffraction studies on this compound are not found in the surveyed literature. However, the utility of these techniques for similar compounds is well-established.

Neutron Diffraction: This technique is particularly powerful for accurately locating hydrogen atoms, which is vital for understanding hydrogen-bonding networks. ill.eu In thioamides, the N-H group is a strong hydrogen-bond donor, and its interactions are key to the formation of supramolecular structures like the common R2(2)(8) dimers. figshare.com Neutron diffraction could precisely determine the proton positions and the geometry of N-H···S hydrogen bonds in the solid state of this compound. Such studies have been successfully applied to other complex organic molecules and enzymes to elucidate catalytic mechanisms and hydrogen-bonding networks. nih.gov The technique is invaluable for systems where proton location is critical, such as in understanding tautomeric forms or the specifics of intermolecular interactions. ill.eu

Electron Diffraction: Electron diffraction is suitable for studying very small crystals or thin films. While no specific application to this compound is reported, its use in determining the crystal structures of various organic and inorganic materials highlights its potential. It is especially useful when only microcrystals are available, a common challenge in crystallography. findaphd.com

High-Pressure Crystallography

There is no specific high-pressure crystallographic data available for this compound. However, research on related benzamide (B126) and other hydrogen-bonded crystals demonstrates that pressure is a powerful tool for inducing phase transitions and forming new polymorphs. mdpi.com

Applying high pressure to a crystalline solid can alter intermolecular distances and bond angles, leading to changes in the hydrogen-bonding network. For a compound like this compound, high-pressure studies could reveal:

Polymorphic Transitions: Pressure can force the molecules into more efficient packing arrangements, potentially leading to the discovery of new solid-state forms with different physical properties. mdpi.com

Changes in Hydrogen Bonding: The compressibility of hydrogen bonds can be studied, providing insight into the strength and nature of the N-H···S interactions.

Amorphization: At very high pressures, the crystalline lattice may collapse into a disordered, amorphous state.

Studies on similar molecules, like pyrazinamide, have shown that pressure can induce transitions between different polymorphic forms, with significant changes in the unit cell volume and compressibility. mdpi.com

Structure Identification Methods for Crystalline Materials

The primary method for structure identification of crystalline materials is Single-Crystal X-ray Diffraction (SCXRD) . This technique provides precise information about the atomic positions within the unit cell, allowing for the detailed characterization of bond lengths, bond angles, and intermolecular interactions. For thioamides, SCXRD is essential to confirm the formation of characteristic supramolecular synthons, such as dimers and chains. ucc.ie

Other important methods include:

Powder X-ray Diffraction (PXRD): Used for phase identification, checking for polymorphism, and for structure determination when single crystals are not available. osti.gov

Spectroscopic Techniques: FT-IR and Raman spectroscopy can probe the vibrational modes of the thioamide group, providing complementary information about hydrogen bonding. Solid-state NMR can also be used to study the local environment of atoms in the crystal lattice. psu.edumdpi.com

Databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) serve as central repositories for crystal structure data, enabling large-scale analysis and comparison of structural motifs across a wide range of compounds. crystallography.netcam.ac.uk

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The thioamide functional group is a valuable component in crystal engineering due to its robust hydrogen-bonding capabilities. figshare.comrsc.org

The primary thioamide group (-CSNH2) in this compound features a strong hydrogen-bond donor (N-H) and a moderate acceptor (C=S). This allows for the formation of predictable and stable supramolecular synthons. The most common of these is the centrosymmetric dimer formed by a pair of N-H···S hydrogen bonds, creating an R2(2)(8) ring motif. psu.edursc.org

Key Supramolecular Synthons for Thioamides:

| Synthon | Description | Interaction Type | Typical Motif |

|---|---|---|---|

| Thioamide Dimer | Two molecules connected via a pair of hydrogen bonds. | N-H···S | R2(2)(8) |

The presence of the butylthio group (–S–C4H9) in this compound introduces additional factors for crystal engineering:

Steric Influence: The size and conformation of the butyl group can direct the assembly of the molecules, potentially favoring certain synthons over others or leading to the formation of more complex, three-dimensional networks.

Polymorphism: The conformational flexibility of the butyl chain could increase the likelihood of polymorphism, where different crystal structures can be obtained under varying crystallization conditions.

Research on related aromatic thioamides has shown that the interplay between strong N-H···S hydrogen bonds and other weaker interactions is crucial in determining the final crystal structure. figshare.comucc.ie The robustness of the thioamide dimer synthon suggests it would be a prevalent feature in the crystal structure of this compound and its potential co-crystals. rsc.orgrsc.org

Theoretical and Computational Chemistry of 4 Butylthiobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in investigating the intrinsic properties of 4-Butylthiobenzamide at the atomic and electronic levels. These calculations are performed using various levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (DFT), with different basis sets to achieve a balance between computational cost and accuracy.

Molecular Orbital (MO) theory offers a detailed description of the electronic structure of this compound by considering the distribution of electrons in molecular orbitals that extend over the entire molecule. The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring due to the presence of lone pairs and the π-system, respectively. The LUMO is likely to be centered on the benzamide (B126) moiety, particularly the carbonyl group and the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.85 |

| HOMO | -6.50 |

| LUMO | -1.20 |

| LUMO+1 | -0.55 |

| HOMO-LUMO Gap | 5.30 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds (e.g., C-S, C-C bonds in the butyl chain, and the C-N bond), multiple energy minima, or conformers, can exist.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.20 |

| Eclipsed | 0° | 4.50 |

Note: The dihedral angle refers to the rotation around the S-C(butyl) bond. Values are hypothetical and represent a simplified conformational landscape.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms, known as tautomers, that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium to consider is the amide-imidol tautomerism.

Amide form: -C(=O)NH₂

Imidol form: -C(OH)=NH

Quantum chemical calculations can be employed to determine the relative stabilities of these tautomers by calculating their Gibbs free energies in the gas phase and in different solvents. The solvent can play a significant role in shifting the equilibrium by preferentially stabilizing one tautomer over the other through hydrogen bonding or other intermolecular interactions. For most simple amides, the amide form is significantly more stable than the imidol form.

Table 3: Hypothetical Relative Gibbs Free Energies of this compound Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

| Amide | 0.00 | 0.00 |

| Imidol | 15.2 | 12.5 |

Note: These values are illustrative. The greater stability of the amide form is a general trend.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign specific resonances.

Vibrational Frequencies: Calculations of the vibrational frequencies (infrared and Raman spectra) are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. A comparison between the calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes the atomic positions and velocities as a function of time. This trajectory provides a detailed picture of the molecule's flexibility and the transitions between different conformations. MC simulations, on the other hand, use a stochastic approach to generate a series of molecular configurations, providing a statistical representation of the conformational ensemble.

Both techniques allow for the sampling of the vast conformational space of this compound, which is particularly important for understanding the behavior of the flexible butyl chain. The analysis of the resulting conformational ensemble can reveal the most populated conformational states and the pathways for interconversion between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.

Solvent Effects and Solvation Thermodynamics